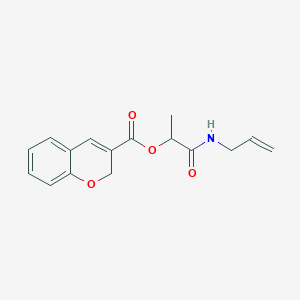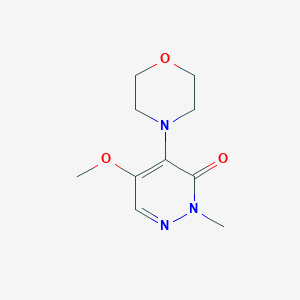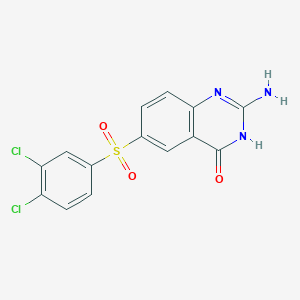
2-Amino-6-(3,4-dichlorobenzene-1-sulfonyl)quinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-((3,4-dichlorophenyl)sulfonyl)quinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its quinazolinone core structure, which is substituted with an amino group at the 2-position and a sulfonyl group attached to a 3,4-dichlorophenyl ring at the 6-position. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-((3,4-dichlorophenyl)sulfonyl)quinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Amino Group: The amino group at the 2-position can be introduced through nucleophilic substitution reactions using appropriate amines.
Sulfonylation: The sulfonyl group is introduced by reacting the quinazolinone derivative with sulfonyl chlorides, such as 3,4-dichlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-((3,4-dichlorophenyl)sulfonyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of bases like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-((3,4-dichlorophenyl)sulfonyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinazolin-4(1H)-one: Lacks the sulfonyl and dichlorophenyl groups, resulting in different biological activities.
6-((3,4-Dichlorophenyl)sulfonyl)quinazolin-4(1H)-one: Lacks the amino group, which may affect its reactivity and biological properties.
2-Amino-6-(phenylsulfonyl)quinazolin-4(1H)-one: Similar structure but without the dichloro substitution on the phenyl ring.
Uniqueness
2-Amino-6-((3,4-dichlorophenyl)sulfonyl)quinazolin-4(1H)-one is unique due to the presence of both the amino group and the 3,4-dichlorophenylsulfonyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
53667-27-9 |
|---|---|
Molecular Formula |
C14H9Cl2N3O3S |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
2-amino-6-(3,4-dichlorophenyl)sulfonyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H9Cl2N3O3S/c15-10-3-1-8(6-11(10)16)23(21,22)7-2-4-12-9(5-7)13(20)19-14(17)18-12/h1-6H,(H3,17,18,19,20) |
InChI Key |
JJLBMYKOLNPUBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


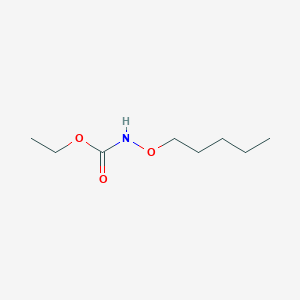
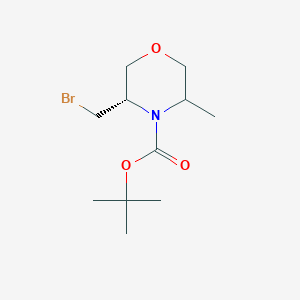
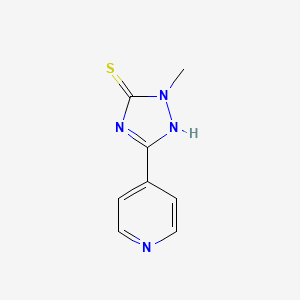

![2-Phenyl-7,8-dihydro-4H-thiopyrano[3,4-b]pyrazin-3(5H)-one](/img/structure/B12928216.png)
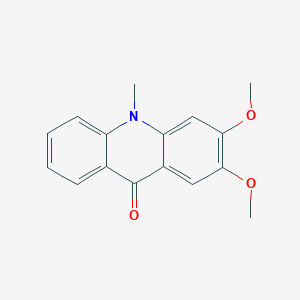
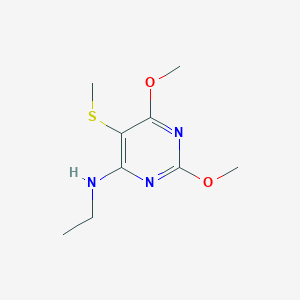
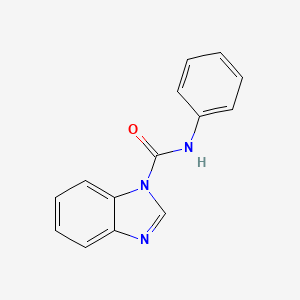
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate](/img/structure/B12928242.png)
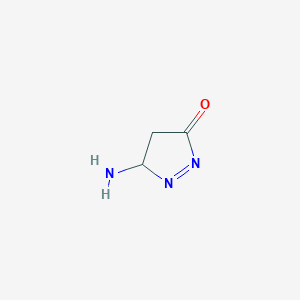
![6-(3,4-Dichlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol](/img/structure/B12928255.png)
![9-(2-Methylpropyl)-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B12928289.png)
